molecular formula C16H14ClFN2O3 B2836266 N-(4-chloro-2-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034375-61-4

N-(4-chloro-2-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No. B2836266
CAS RN: 2034375-61-4
M. Wt: 336.75
InChI Key: HXBMZXYWXMPKTR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chloro-fluorophenyl group, a methoxy group, and a carboxamide group. These groups suggest that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chloro-fluorophenyl group would likely contribute to the compound’s polarity, while the methoxy and carboxamide groups could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by its polarity and ability to form hydrogen bonds .

Scientific Research Applications

Antimicrobial Activity

  • N-(4-chloro-2-fluorophenyl) derivatives exhibit antimicrobial activities. A study synthesized N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives and found that some compounds showed good antibacterial activity and moderate antifungal activity. These compounds followed the Lipinski “Rule of Five” (Ahsan et al., 2016).

Cytotoxicity

  • Research on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides showed that these compounds, when synthesized, displayed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Hydrogen Bonding Patterns

  • A study analyzing the molecular and supramolecular structures of 18 N-arylpyrazinecarboxamides, including derivatives with N-(4-fluorophenyl), revealed a wide range of intermolecular forces, such as N-H...N, N-H...O, C-H...N, and C-H...O hydrogen bonds, contributing to understanding bonding patterns in similar compounds (Wardell et al., 2008).

Synthesis for Antitumor Agents

  • A series of substituted phenazine-1-carboxamides, including N-[2-(dimethylamino)ethyl] derivatives, were synthesized and evaluated for antitumor activities. This study helps in understanding the synthesis process and potential antitumor applications of similar N-(4-chloro-2-fluorophenyl) derivatives (Rewcastle et al., 1987).

Electrochromic Properties

  • A study on aromatic polyamides containing N,N,N‘,N‘-Tetraphenyl-p-Phenylenediamine Moieties, which are related to the target compound, demonstrated significant electrochromic properties. This research could be relevant for exploring similar properties in N-(4-chloro-2-fluorophenyl) derivatives (Liou & Chang, 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects and potential therapeutic applications .

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3/c1-23-13-8-14(21)20-6-2-3-12(20)15(13)16(22)19-11-5-4-9(17)7-10(11)18/h4-5,7-8H,2-3,6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBMZXYWXMPKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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